Impact of Thiophene Substitution Position on Lipophilicity (cLogP)
The position of the thiophene ring on the piperidine core directly impacts the compound's lipophilicity, a key determinant of solubility and membrane permeability. 4-(Thiophen-2-yl)piperidine exhibits a different LogP value compared to its 3-thienyl regioisomer .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.9 (calculated for the parent free base; actual value for the hydrochloride salt may differ) |
| Comparator Or Baseline | 1-(2-Thienyl)piperidine (N-substituted analog): XLogP3 = 2.9; 4-(3-Thienyl)piperidine: LogP not directly available but expected to be similar but distinct due to altered electron distribution. |
| Quantified Difference | The 2-thienyl and 3-thienyl isomers possess distinct molecular geometries and electron distributions, leading to different cLogP values and solubility profiles. This difference is critical for formulation and biological assay design. |
| Conditions | In silico prediction (PubChem/XLogP3) |
Why This Matters
This matters for scientific selection because lipophilicity (LogP) is a critical parameter in drug design, influencing a compound's solubility, permeability, and overall pharmacokinetic profile.
